![molecular formula C15H15NO2 B1486458 N-[4-(1-Hydroxyethyl)phenyl]benzamid CAS No. 1156379-24-6](/img/structure/B1486458.png)

N-[4-(1-Hydroxyethyl)phenyl]benzamid

Übersicht

Beschreibung

N-[4-(1-hydroxyethyl)phenyl]benzamide is a synthetic compound with a molecular weight of 241.29 . It is a powder at room temperature . The IUPAC name for this compound is N-[4-(1-hydroxyethyl)phenyl]benzamide .

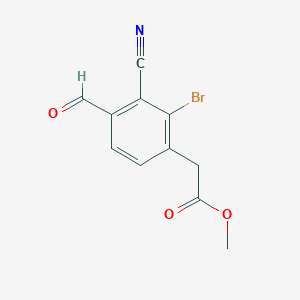

Molecular Structure Analysis

The molecular structure of N-[4-(1-hydroxyethyl)phenyl]benzamide contains a total of 34 bonds, including 19 non-H bonds, 13 multiple bonds, 3 rotatable bonds, 1 double bond, and 12 aromatic bonds. It also contains 2 six-membered rings, 1 secondary amide (aromatic), 1 hydroxyl group, and 1 secondary alcohol .Physical And Chemical Properties Analysis

N-[4-(1-hydroxyethyl)phenyl]benzamide is a powder at room temperature . Its InChI code is 1S/C15H15NO2/c1-11(17)12-7-9-14(10-8-12)16-15(18)13-5-3-2-4-6-13/h2-11,17H,1H3,(H,16,18) .Wissenschaftliche Forschungsanwendungen

Antioxidative Aktivität

N-[4-(1-Hydroxyethyl)phenyl]benzamid und seine Derivate wurden auf ihre antioxidative Aktivität untersucht . Die antioxidative Aktivität dieser Verbindungen in vitro wurde durch die Bestimmung der Gesam antioxidativen Aktivität, der Radikalfängeraktivität und der Metallchelataktivität ermittelt . Einige der synthetisierten Verbindungen zeigten eine effektivere Gesam antioxidative Aktivität, Radikalfängeraktivität und Metallchelataktivität im Vergleich zu Standardsubstanzen .

Antibakterielle Aktivität

Benzamide, einschließlich this compound, haben eine antibakterielle Aktivität gezeigt . Die neuen Verbindungen wurden in vitro auf ihre antibakterielle Aktivität gegen drei grampositive Bakterien und drei gramnegative Bakterien untersucht .

Anti-mikrobielle Aktivität

Ören und Mitarbeiter untersuchten die anti-mikrobielle Aktivität von N-(2-Hydroxy-4-nitrophenyl)-p-substituiertem Benzamid . Sie erhielten moderate antibakterielle Aktivitäten gegen E. coli, K. pneumoniae und S. aureus .

Industrielle Anwendungen

Amidverbindungen, einschließlich this compound, werden in vielen Industriezweigen eingesetzt, wie z. B. in der Kunststoff-, Gummi-, Papierindustrie und in der Landwirtschaft .

Arzneimittelforschung

In jüngster Zeit wurden Amidverbindungen in der Arzneimittelforschung eingesetzt . Diese Verbindungen werden in der medizinischen, industriellen, biologischen und potenziellen Pharmaindustrie breit eingesetzt .

Synthese neuer Verbindungen

Eine Reihe neuartiger Benzamidverbindungen wurden ausgehend von 2,3-Dimethoxybenzoesäure oder 3-Acetoxy-2-methylbenzoesäure und Aminen synthetisiert . Alle erhaltenen Produkte wurden gereinigt und die Analyse dieser Produkte erfolgte mittels IR-, 1 H NMR-, 13 C NMR-Spektroskopie und Elementaranalyse .

Wirkmechanismus

The mechanism of action of N-[4-(1-hydroxyethyl)phenyl]benzamide is not yet fully understood. However, it is believed that N-[4-(1-hydroxyethyl)phenyl]benzamide binds to receptors and enzymes in a similar manner to other benzamide derivatives. It is believed that N-[4-(1-hydroxyethyl)phenyl]benzamide binds to the active site of the receptor or enzyme, which then alters the conformation of the protein and results in a change in the binding affinity of the ligand.

Biochemical and Physiological Effects

N-[4-(1-hydroxyethyl)phenyl]benzamide has been found to have a variety of biochemical and physiological effects. It has been shown to have an inhibitory effect on the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. In addition, N-[4-(1-hydroxyethyl)phenyl]benzamide has been found to have an inhibitory effect on the enzyme monoamine oxidase, which is involved in the breakdown of the neurotransmitters dopamine and norepinephrine. N-[4-(1-hydroxyethyl)phenyl]benzamide has also been found to have an inhibitory effect on the enzyme cyclooxygenase-2, which is involved in the production of prostaglandins. Finally, N-[4-(1-hydroxyethyl)phenyl]benzamide has been found to have an inhibitory effect on the enzyme aldose reductase, which is involved in the development of diabetic complications.

Vorteile Und Einschränkungen Für Laborexperimente

N-[4-(1-hydroxyethyl)phenyl]benzamide has several advantages for lab experiments. It is relatively inexpensive, easy to synthesize, and has a low toxicity. In addition, it has been found to be highly selective for certain receptors and enzymes, which makes it ideal for studying the binding of ligands to these targets. However, there are some limitations to using N-[4-(1-hydroxyethyl)phenyl]benzamide in lab experiments. It is not very soluble in water, which can make it difficult to use in aqueous solutions. In addition, its mechanism of action is not yet fully understood, which can make it difficult to interpret data from experiments using N-[4-(1-hydroxyethyl)phenyl]benzamide.

Zukünftige Richtungen

The potential future directions of research using N-[4-(1-hydroxyethyl)phenyl]benzamide are numerous. One potential direction is to investigate the effects of N-[4-(1-hydroxyethyl)phenyl]benzamide on other receptors and enzymes. Another potential direction is to investigate the potential therapeutic effects of N-[4-(1-hydroxyethyl)phenyl]benzamide. For example, N-[4-(1-hydroxyethyl)phenyl]benzamide could be studied for its potential to act as an inhibitor of the enzyme aldose reductase, which is involved in the development of diabetic complications. Additionally, N-[4-(1-hydroxyethyl)phenyl]benzamide could be studied for its potential to act as an inhibitor of enzymes involved in the breakdown of neurotransmitters, such as acetylcholinesterase and monoamine oxidase. Finally, N-[4-(1-hydroxyethyl)phenyl]benzamide could be studied for its potential to act as an inhibitor of the enzyme cyclooxygenase-2, which is involved in the production of prostaglandins.

Safety and Hazards

The safety information for N-[4-(1-hydroxyethyl)phenyl]benzamide indicates that it may be harmful if swallowed. It may cause respiratory irritation, skin irritation, and serious eye irritation. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing hands and face thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .

Eigenschaften

IUPAC Name |

N-[4-(1-hydroxyethyl)phenyl]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NO2/c1-11(17)12-7-9-14(10-8-12)16-15(18)13-5-3-2-4-6-13/h2-11,17H,1H3,(H,16,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KELRWTBDHHZZFX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=C(C=C1)NC(=O)C2=CC=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

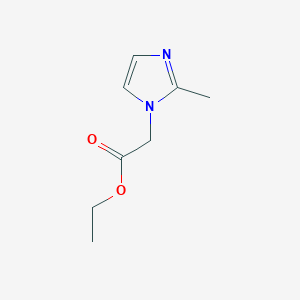

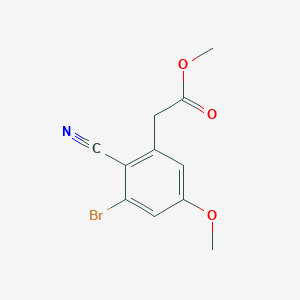

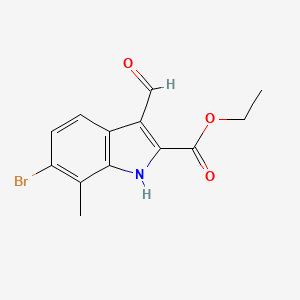

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 3-iodo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate](/img/structure/B1486382.png)

![[4-(8-methoxy-2-oxo-2H-chromen-3-yl)phenoxy]acetic acid](/img/structure/B1486396.png)